3-Bromo-2-naphthaldehyde

概要

説明

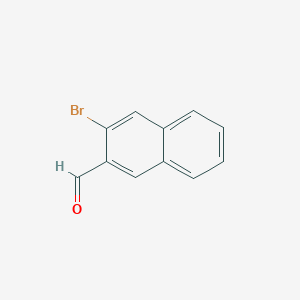

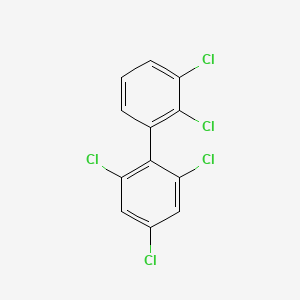

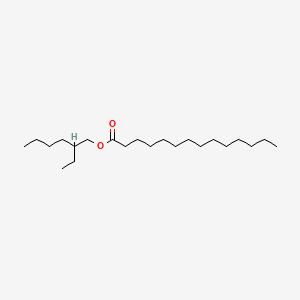

3-Bromo-2-naphthaldehyde , also known by its chemical formula C₁₁H₇BrO , is a synthetic organic compound. It belongs to the class of aromatic aldehydes and contains a bromine atom substituted at the 3-position of the naphthalene ring. This compound exhibits interesting reactivity due to its aldehyde functional group.

Synthesis Analysis

Several synthetic methods exist for preparing 3-bromo-2-naphthaldehyde. One common approach involves the bromination of 2-naphthaldehyde using a brominating agent such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent. The reaction typically occurs under mild conditions and yields the desired product.

Molecular Structure Analysis

The molecular structure of 3-bromo-2-naphthaldehyde consists of a naphthalene ring fused with an aldehyde group and a bromine atom. The bromine substitution occurs at the 3-position of the naphthalene ring. The compound’s planar structure allows for resonance stabilization of the carbonyl group.

Chemical Reactions Analysis

- Aldol Condensation : 3-Bromo-2-naphthaldehyde can undergo aldol condensation reactions with other aldehydes or ketones, leading to the formation of α,β-unsaturated aldehydes.

- Grignard Reaction : Treatment with a Grignard reagent (e.g., phenylmagnesium bromide) can yield substituted derivatives.

- Reduction : Reduction of the aldehyde group using reducing agents (e.g., sodium borohydride) produces the corresponding alcohol.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 115°C to 120°C.

- Solubility : Soluble in methanol.

- Appearance : Solid, often pale yellow or white crystals.

科学的研究の応用

Synthesis and Molecular Structure

- Synthesis of Derivatives : The compound (E)-3-Bromo-N′-(2-hydroxy-1-naphthylidene)benzohydrazide, a derivative of 3-Bromo-2-naphthaldehyde, was synthesized, displaying intramolecular hydrogen bonding and intermolecular interactions forming a chain structure (Guo-Biao Cao & Xunhua Lu, 2009).

Applications in Organic Synthesis

- Formation of C-C and C-S Bonds : Utilized in organic synthesis, particularly in the preparation of benzyl sulfides and polycyclic amines, through acid-catalyzed condensation (Alessandro Strada, Mattia Fredditori, G. Zanoni, & S. Protti, 2019).

- Synthesis of Nabumetone Intermediate : 6-Methoxy-2-naphthaldehyde, related to 3-Bromo-2-naphthaldehyde, was prepared for synthesizing an intermediate of Nabumetone, showcasing its importance in pharmaceutical preparations (Tong Guo-tong, 2007).

Chemosensor Development

- Fluorescent Chemosensors : 2-Hydroxy-1-naphthaldehyde, a related compound, has been widely used for creating fluorescent chemosensors for detecting various ions, highlighting the versatility of naphthaldehyde derivatives in sensor technology (A. Das & S. Goswami, 2017).

Advanced Material Applications

- Optical Storage Devices : 1-Nitro-2-naphthaldehyde, another derivative, has been critical in developing new memory materials for two-photon three-dimensional optical storage devices (A. Dvornikov, C. M. Taylor, Yongchao. Liang, & P. Rentzepis, 1998).

Nanoparticle Synthesis

- Production of Metal Nanoparticles : Bis(2-hydroxy-1-naphthalenehydrato) Metal Complexes, related to 3-Bromo-2-naphthaldehyde, have been used to create ZnO and CdO nanoparticles, demonstrating the compound's utility in nanotechnology (T. Xaba, M. Moloto, & N. Moloto, 2016).

Safety And Hazards

- Skin Irritation : May cause skin irritation (H315).

- Eye Irritation : Strong eye irritant (H319).

- Handling Precautions : Use protective gloves, eyewear, and clothing. Avoid inhalation and skin contact. Wash thoroughly after handling.

将来の方向性

Research on 3-bromo-2-naphthaldehyde could explore:

- Functional Group Transformations : Investigate novel reactions and applications.

- Biological Activity : Assess potential biological effects or applications.

- Catalytic Applications : Explore its use as a catalyst or ligand.

特性

IUPAC Name |

3-bromonaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTRKPUSTOGJMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342373 | |

| Record name | 3-Bromo-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-naphthaldehyde | |

CAS RN |

89005-11-8 | |

| Record name | 3-Bromo-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)